molecular formula C24H28O4 B149960 Angelicolide CAS No. 90826-58-7

Angelicolide

Cat. No. B149960
CAS RN: 90826-58-7
M. Wt: 380.5 g/mol
InChI Key: LSDFCPDLBLFHAT-UHFFFAOYSA-N
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Description

Angelicolide is a compound with the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol . It is a type of miscellaneous compound and is sourced from the roots of Angelica sinensis . It is typically found in powder form .


Synthesis Analysis

Angelicolide has been found to be a symmetric dimer of the butylidenephthalide 1 (E-ligustilide) . The structure of Angelicolide was assigned by spectroscopy and X-ray analysis .


Molecular Structure Analysis

The molecular structure of Angelicolide is consistent with its formula and has been confirmed by 1H-NMR . It belongs to the class of organic compounds known as isobenzofurans .


Physical And Chemical Properties Analysis

Angelicolide is a powder with a density of 1.23g/cm3 . It has a boiling point of 663.4ºC at 760 mmHg . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Angelicolide's Role in Basic Science and Drug Development

  • Basic science plays a crucial role in drug development, with research on small molecules like angelicolide leading to new therapeutic agents. These agents can target various diseases, indicating angelicolide's potential in diverse medical applications (Samuelsson, 2012).

Potential Therapeutic Applications in Hematology

  • Angelicolide has been studied for its ability to enhance γ-globin gene expression in human erythroid cells, suggesting its potential in treating hematological disorders such as β-thalassemia and sickle cell anemia (Lampronti et al., 2003).

Pharmacological Research and Development

  • Pharmacological research on compounds like angelicolide is essential for understanding their therapeutic and toxic properties. This research aids in assessing both pharmacokinetics and pharmacodynamics in human and animal models, contributing significantly to drug development processes (Fowler et al., 1999).

Drug Discovery Perspectives

  • The journey of drug discovery, involving compounds like angelicolide, showcases the evolution from chemistry and pharmacology to molecular biology, impacting the treatment of various diseases. This journey illustrates the complexity of drug research and the significant role of interdisciplinary endeavors (Drews, 2000).

Angelicin's Biological Potential

  • Angelicin, closely related to angelicolide, demonstrates diverse biological activities, including anti-cancer, anti-inflammatory, and pro-osteogenesis effects. Its ability to modulate various biochemical pathways makes it a promising compound for therapeutic applications (Mahendra et al., 2020).

Benzofuran Derivatives in Antimicrobial Therapy

  • Benzofuran derivatives, including angelicolide, are emerging as effective structures in antimicrobial therapy. Their unique structural features and biological activities make them a focal point in drug discovery for treating microbial diseases (Hiremathad et al., 2015).

Safety and Hazards

The safety data sheet for Angelicolide indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

InChI

InChI=1S/C24H28O4/c1-3-9-19-20(10-4-2)24(18-14-8-6-12-16(18)22(26)28-24)23(19)17-13-7-5-11-15(17)21(25)27-23/h5-6,11-12,19-20H,3-4,7-10,13-14H2,1-2H3/t19-,20-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFCPDLBLFHAT-UWXQAFAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C2(C13C4=C(C=CCC4)C(=O)O3)C5=C(C=CCC5)C(=O)O2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1[C@@H]([C@@]2([C@@]13C4=C(C=CCC4)C(=O)O3)C5=C(C=CCC5)C(=O)O2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101050
Record name rel-(1R,1′′R,3′R,4′R)-6,6′′,7,7′′-Tetrahydro-3′,4′-dipropyldispiro[isobenzofuran-1(3H),1′-cyclobutane-2′,1′′(3′′H)-isobenzofuran]-3,3′′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 343166

CAS RN

90826-58-7
Record name rel-(1R,1′′R,3′R,4′R)-6,6′′,7,7′′-Tetrahydro-3′,4′-dipropyldispiro[isobenzofuran-1(3H),1′-cyclobutane-2′,1′′(3′′H)-isobenzofuran]-3,3′′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90826-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angelicolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rel-(1R,1′′R,3′R,4′R)-6,6′′,7,7′′-Tetrahydro-3′,4′-dipropyldispiro[isobenzofuran-1(3H),1′-cyclobutane-2′,1′′(3′′H)-isobenzofuran]-3,3′′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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